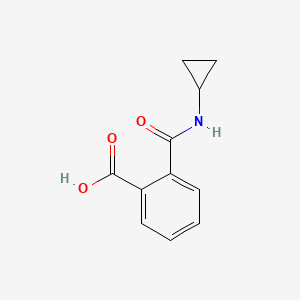
2-((Cyclopropylamino)carbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Cyclopropylamino)carbonyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropylamino group attached to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopropylamino)carbonyl)benzoic acid typically involves the reaction of cyclopropylamine with benzoic acid derivatives under specific conditions. One common method is the amidation reaction, where cyclopropylamine reacts with benzoic acid in the presence of coupling agents such as carbodiimides (e.g., dicyclohexylcarbodiimide) to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-((Cyclopropylamino)carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromic acid.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions can be facilitated by electrophiles or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different chemical and physical properties.
科学的研究の応用
2-((Cyclopropylamino)carbonyl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: It can be utilized in the production of materials, coatings, and other industrial products.
作用機序
The mechanism by which 2-((Cyclopropylamino)carbonyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can act as a ligand, binding to receptors or enzymes, while the benzoic acid moiety can influence biological processes through its acidic properties. The exact mechanism may vary depending on the specific application and context.
類似化合物との比較
2-((Cyclopropylamino)carbonyl)benzoic acid can be compared with other similar compounds, such as:
2-(Cyclopropylamino)-5-pyrimidinylboronic acid
Cyclopropylamine
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one
2-Cyclopropylamino-5-methyl-3-nitropyridine
These compounds share structural similarities but differ in their functional groups and applications
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
2-(cyclopropylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(12-7-5-6-7)8-3-1-2-4-9(8)11(14)15/h1-4,7H,5-6H2,(H,12,13)(H,14,15) |
InChIキー |
XFCORKCVQRHKCT-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)C2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Trideuteriomethoxymethyl)norbornan-1-yl]ethanol](/img/structure/B15362980.png)
![6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B15362995.png)
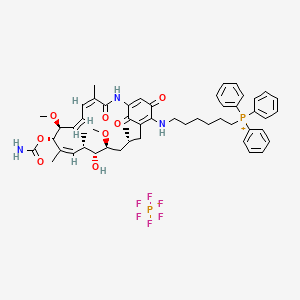
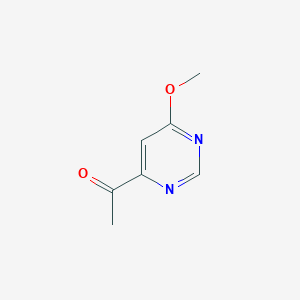
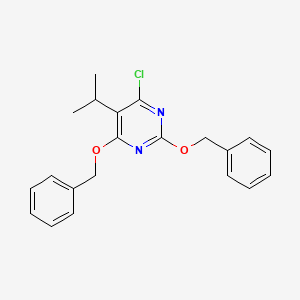
![N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester](/img/structure/B15363027.png)
![2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one](/img/structure/B15363031.png)
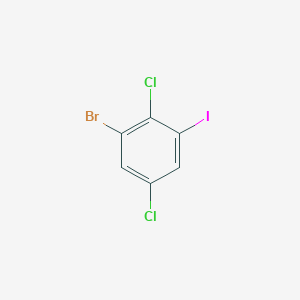

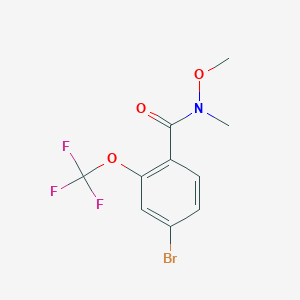
![tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B15363062.png)
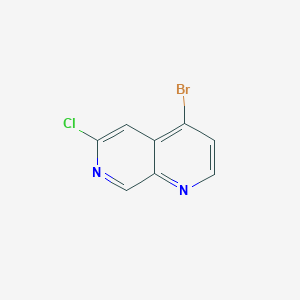

![ethyl 2-(2-butyl-4-Methyl-6-oxo-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)Methyl)-1,6-dihydropyrimidin-5-yl)acetate](/img/structure/B15363080.png)
